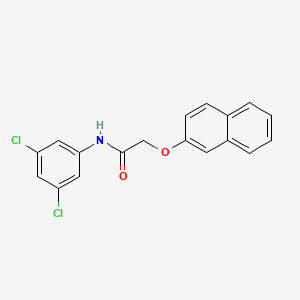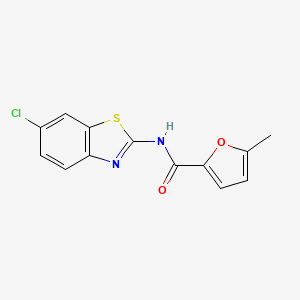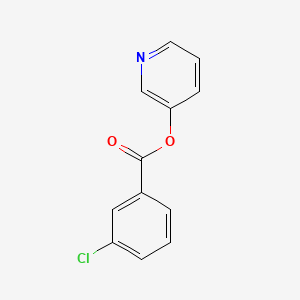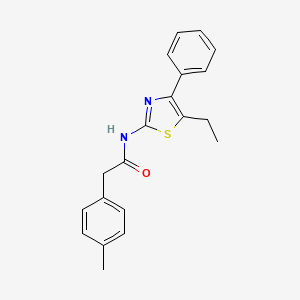![molecular formula C16H16ClN3O2S B5737040 3-chloro-4-ethoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5737040.png)
3-chloro-4-ethoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-ethoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as ML167, and it belongs to the class of molecules called benzamides.
Applications De Recherche Scientifique
ML167 has been extensively studied for its potential applications in various scientific research fields. One of the main applications of ML167 is in the field of medicinal chemistry, where it has been shown to have potential as a therapeutic agent for various diseases. ML167 has been found to inhibit the activity of a protein called RGS4, which is involved in the regulation of various signaling pathways in the body. Inhibition of RGS4 has been shown to have potential therapeutic effects in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Mécanisme D'action
The mechanism of action of ML167 involves the inhibition of the activity of RGS4 protein. RGS4 is a GTPase-activating protein that regulates the activity of G-protein-coupled receptors (GPCRs) by accelerating the hydrolysis of GTP to GDP. ML167 binds to the RGS4 protein and prevents it from interacting with GPCRs, leading to the inhibition of downstream signaling pathways. This mechanism of action has been shown to have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
ML167 has been shown to have various biochemical and physiological effects in scientific research studies. Inhibition of RGS4 by ML167 has been shown to increase the activity of GPCRs, leading to the activation of downstream signaling pathways. This has been shown to have potential therapeutic effects in various diseases, including cancer, cardiovascular disease, and neurological disorders. ML167 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ML167 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in scientific research. It is also commercially available, making it easily accessible for researchers. However, there are also limitations to its use in lab experiments. ML167 has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results. Additionally, the inhibition of RGS4 by ML167 may have pleiotropic effects on various signaling pathways, which may make it difficult to isolate the specific effects of ML167.
Orientations Futures
There are several future directions for the scientific research on ML167. One direction is to further elucidate the mechanism of action of ML167 and its effects on downstream signaling pathways. This will help to better understand the potential therapeutic effects of ML167 in various diseases. Another direction is to develop more selective inhibitors of RGS4, which may have fewer off-target effects and be more specific in their therapeutic effects. Additionally, the use of ML167 in combination with other therapeutic agents may have synergistic effects and lead to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of ML167 involves several steps, starting with the reaction of 3-chloro-4-ethoxyaniline with carbon disulfide in the presence of potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-methyl-2-pyridinamine to form the desired benzamide product, ML167. The synthesis of ML167 has been optimized to produce high yields and purity, making it suitable for various scientific research applications.
Propriétés
IUPAC Name |
3-chloro-4-ethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-3-22-13-5-4-11(9-12(13)17)15(21)20-16(23)19-14-8-10(2)6-7-18-14/h4-9H,3H2,1-2H3,(H2,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDWGAZZEWCGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5736966.png)
![3-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5736980.png)







![2-[(2-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5737052.png)
![2-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5737054.png)
![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)

